Methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate

Descripción

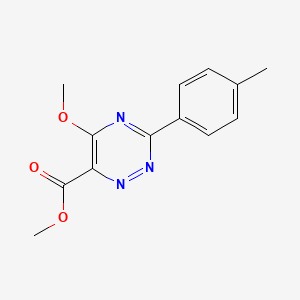

Methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate is a substituted 1,2,4-triazine derivative characterized by a methoxy group at position 5, a 4-methylphenyl group at position 3, and a methyl ester at position 6. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry and materials science.

The 1,2,4-triazine core offers a versatile scaffold for functionalization, enabling diverse reactivity and interactions with biological targets. The presence of electron-donating (methoxy, methylphenyl) and electron-withdrawing (ester) groups on the triazine ring likely influences its physicochemical properties, such as solubility, stability, and reactivity .

Propiedades

IUPAC Name |

methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-8-4-6-9(7-5-8)11-14-12(18-2)10(15-16-11)13(17)19-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCFCUXTDSAIDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(N=N2)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized with formic acid to yield the triazine ring. The final step involves esterification with methanol to produce the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis systems may be employed to enhance yield and purity while reducing production time and costs.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The triazine ring can be reduced under specific conditions to form a dihydrotriazine derivative.

Substitution: The methylphenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of dihydrotriazine derivatives.

Substitution: Formation of various substituted triazine derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. Methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate has been investigated for its potential to inhibit tumor growth through various mechanisms:

- Mechanism of Action : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation. For instance, studies have shown that triazole derivatives can inhibit methionine aminopeptidase type II (MetAp2), leading to apoptosis in cancer cells .

- Case Study : In vitro evaluations demonstrated that derivatives of triazole compounds exhibited cytotoxic effects on human cancer cell lines such as HCT-116 and HeLa, with IC50 values below 100 µM. These studies highlighted the importance of structural modifications in enhancing anticancer activity .

Antibacterial Properties

The antibacterial potential of triazole derivatives is another area of interest. Methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate has been assessed for its efficacy against various bacterial strains:

- Research Findings : Studies have shown that certain triazole derivatives possess significant antibacterial activity. The structural features of these compounds contribute to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Herbicidal Activity

The compound has been explored for its herbicidal properties, which are critical in agricultural practices:

- Mechanism : Similar to other triazole derivatives, methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate may interfere with plant growth by inhibiting specific enzymes involved in biosynthesis pathways essential for plant development .

- Case Study : Research has indicated that certain triazolinones exhibit superior herbicidal activity compared to traditional herbicides. This suggests that methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate could be developed into an effective herbicide with a favorable safety profile .

Synthesis of Functional Materials

The unique structure of methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate allows for its incorporation into various materials:

- Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties .

Summary of Applications

Mecanismo De Acción

The mechanism of action of Methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Structural and Substituent Variations

The compound’s structural analogs differ in substituent types, positions, and ring systems. Key comparisons include:

Key Observations :

- Substituent Position: The 1,2,4-triazine derivatives often exhibit distinct reactivity based on substituent positions. For example, methoxy groups at position 5 (as in the target compound) may direct electrophilic substitution differently compared to amino or sulfanyl groups at position 3 .

Physicochemical Properties

Actividad Biológica

Methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate (CAS No. 7701630) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C13H13N3O3

- Molecular Weight : 259.26 g/mol

- Structure : The compound features a triazine ring substituted with a methoxy group and a phenyl ring, which may contribute to its biological properties.

Synthesis

The synthesis of methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate typically involves the cyclocondensation of appropriate precursors under controlled conditions. Various methods have been reported for synthesizing triazine derivatives, often employing reagents such as bromomethylaryl ketones and ethyl chloroacetate .

Antimicrobial Activity

Recent studies have indicated that triazine derivatives exhibit notable antimicrobial properties. For instance, compounds similar to methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate have shown effectiveness against various bacterial strains. In vitro assays demonstrated that certain triazines possess Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .

Anti-inflammatory Effects

Triazine derivatives have also been investigated for their anti-inflammatory properties. In particular, compounds with structural similarities to methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process. IC50 values in related studies indicate that these compounds can effectively reduce inflammation in animal models .

Anticancer Activity

Emerging research suggests that triazine derivatives may exhibit anticancer properties. For example, some studies have highlighted the ability of specific triazines to inhibit key signaling pathways involved in cancer cell proliferation and survival. Compounds with similar structural motifs have shown promising results in preclinical models .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of various triazine derivatives, including methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate. The results demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 12.5 µg/mL .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Triazine A | 3.12 | Staphylococcus aureus |

| Triazine B | 12.5 | Escherichia coli |

Case Study 2: Anti-inflammatory Activity

In a model assessing anti-inflammatory effects, methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate was shown to significantly reduce edema in carrageenan-induced paw edema tests. The compound's IC50 against COX-2 was reported at approximately 31.4 µM .

| Compound | IC50 (µM) | Inhibition Type |

|---|---|---|

| Methyl Triazine | 31.4 | COX-2 |

| Celecoxib (control) | 0.04 | COX-2 |

Structure-Activity Relationship (SAR)

The biological activity of methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate can be influenced by various structural modifications:

- Substituents on the Triazine Ring : Variations in substituents can enhance or diminish biological activity.

- Phenyl Ring Modifications : The position and nature of substituents on the phenyl ring influence the compound's interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate, and how is structural confirmation achieved?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, triazine cores are functionalized using methoxy and methylphenyl groups under controlled conditions (e.g., reflux in anhydrous solvents like THF or DCM). Structural confirmation involves:

- NMR Spectroscopy : / NMR to verify substituent positions and purity.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight.

- X-ray Crystallography : Single-crystal diffraction (using programs like SHELXL ) resolves bond angles and torsional strain .

Q. How is crystallographic data utilized to validate the molecular geometry of this triazine derivative?

- Methodological Answer : X-ray crystallography provides atomic-level resolution. Key steps include:

- Data Collection : High-resolution diffraction data (e.g., using synchrotron sources).

- Refinement : SHELXL refines positional and thermal parameters, identifying potential disorder in methoxy or methylphenyl groups .

- Validation : Metrics like R-factors (<5%) and electron density maps ensure accuracy. Reported bond lengths (e.g., C–N in triazine: ~1.32 Å) align with computational models .

Advanced Research Questions

Q. What strategies optimize regioselectivity when introducing the 4-methylphenyl substituent in triazine systems?

- Methodological Answer : Regioselectivity challenges arise due to competing nucleophilic sites. Strategies include:

- Protecting Groups : Temporarily block reactive sites (e.g., using Boc for amines).

- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki for aryl groups) improves specificity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates and selectivity .

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) predict:

- HOMO-LUMO Gaps : Narrow gaps (~3.5 eV) suggest redox activity, relevant for enzyme inhibition.

- Charge Distribution : Electron-withdrawing carboxylate and electron-donating methoxy groups create dipole moments (~4.2 D), affecting binding to hydrophobic pockets .

Q. What are the challenges in resolving spectral overlaps in NMR for closely spaced aromatic protons?

- Methodological Answer : Overlaps in the δ 7.0–7.5 ppm range (methylphenyl protons) are addressed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.